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Compound of Interest

Compound Name: O-Me Eribulin

Cat. No.: B15607085 Get Quote

Disclaimer: Information regarding a specific derivative named "O-Me Eribulin" was not found in

the available scientific literature. This guide provides a comprehensive preliminary biological

evaluation of its parent compound, Eribulin.

This technical guide provides a detailed overview of the preclinical biological evaluation of

Eribulin (in its mesylate salt form, referred to as eribulin), a synthetic analog of the marine

natural product halichondrin B.[1] This document is intended for researchers, scientists, and

drug development professionals, summarizing key in vitro and in vivo data, experimental

methodologies, and the compound's mechanism of action.

In Vitro Biological Activity
Eribulin has demonstrated potent antiproliferative activity across a wide range of human cancer

cell lines.[2] The in vitro efficacy is typically measured by the half-maximal inhibitory

concentration (IC50), which represents the concentration of a drug that is required for 50%

inhibition in vitro.

Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the IC50 values of eribulin in various human cancer cell lines.
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Cell Line Cancer Type IC50 (nmol/L)

MDA-MB-231 Breast Cancer 0.09 - 9.5

MDA-MB-435 Breast Cancer 0.09 - 9.5

MDA-MB-468 Breast Cancer 0.09 - 9.5

HCC1806 Breast Cancer 0.09 - 9.5

HT-29 Colon Cancer 0.09 - 9.5

COLO 205 Colon Cancer 0.09 - 9.5

DLD-1 Colon Cancer 0.09 - 9.5

H23 Non-Small Cell Lung Cancer 0.09 - 9.5

H441 Non-Small Cell Lung Cancer 0.09 - 9.5

H520 Non-Small Cell Lung Cancer 0.09 - 9.5

H522-T1 Non-Small Cell Lung Cancer 0.09 - 9.5

NCI-H82 Small Cell Lung Cancer 0.09 - 9.5

DU 145 Prostate Cancer 0.09 - 9.5

LNCaP Prostate Cancer 0.09 - 9.5

U937 Histiocytic Lymphoma 0.09 - 9.5

FaDu
Pharyngeal Squamous Cell

Carcinoma
0.09 - 9.5

A2780/1A9 Ovarian Cancer 0.09 - 9.5

MES-SA Uterine Sarcoma 0.09 - 9.5

HL-60 Promyelocytic Leukemia 0.09 - 9.5

LOX Melanoma 0.09 - 9.5

Experimental Protocol: Cell Viability Assay (MTT Assay)
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A common method to determine the cytotoxic effects of a compound on cancer cell lines is the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000

cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

Compound Treatment: The following day, the culture medium is replaced with fresh medium

containing various concentrations of eribulin. A vehicle control (e.g., DMSO) is also included.

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates

are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial

dehydrogenases convert the yellow MTT to purple formazan crystals.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a

specialized solubilization buffer) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of each well is measured using a microplate

reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The

IC50 value is then determined by plotting the cell viability against the logarithm of the drug

concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Biological Activity
Eribulin has demonstrated significant antitumor activity in various human tumor xenograft

models in vivo.

Quantitative Data: In Vivo Antitumor Efficacy
The following table summarizes the in vivo antitumor activity of eribulin in different xenograft

models.
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Xenograft Model Cancer Type Dosing Schedule Tumor Response

HT-1080 Fibrosarcoma
1.3 - 4.0 mg/kg, Q4D

x 3

Long-lasting tumor

regression

PANC-1 Pancreatic Cancer
0.4 - 4.0 mg/kg, Q4D

x 3

Long-lasting

remissions

MDA-MB-435 Breast Cancer
0.375 - 1.5

mg/kg/dose, Q4D x 3

Complete tumor

regression in 14 of 15

animals

NCI-H522 Lung Cancer
0.375 - 1.5

mg/kg/dose, Q4D x 3

Complete tumor

regression in 14 of 15

animals

Experimental Protocol: Xenograft Tumor Model
Cell Implantation: Human cancer cells (e.g., MDA-MB-435) are harvested and suspended in

a suitable medium (e.g., Matrigel). The cell suspension is then subcutaneously injected into

the flank of immunocompromised mice (e.g., nude mice).

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

Randomization and Treatment: Once the tumors reach the desired size, the mice are

randomized into control and treatment groups. Eribulin is administered intravenously

according to a specific dosing schedule (e.g., 1.5 mg/kg, once every 4 days for 3 cycles).

The control group receives a vehicle solution.

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

Endpoint: The study is terminated when the tumors in the control group reach a

predetermined size or at a specified time point.

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of

the treated group to that of the control group. Statistical analysis is performed to determine

the significance of the observed antitumor effect.
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Mechanism of Action
Eribulin exerts its anticancer effects through a unique mechanism of action that involves the

inhibition of microtubule dynamics.[1] It has both cytotoxic (mitotic) and non-cytotoxic (non-

mitotic) effects.[1]

Mitotic Mechanism: Microtubule Dynamics Inhibition
Eribulin is a mechanistically unique inhibitor of microtubule dynamics. It binds to the plus ends

of microtubules, suppressing their growth without significantly affecting the shortening phase.[3]

[4] This leads to the sequestration of tubulin into nonfunctional aggregates, disruption of mitotic

spindle formation, and ultimately, an irreversible mitotic block at the G2/M phase of the cell

cycle, which triggers apoptosis.[3]
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Caption: Mitotic Mechanism of Eribulin.

Non-Mitotic Mechanisms
In addition to its antimitotic activity, preclinical studies have revealed that eribulin has complex

effects on the tumor microenvironment that are independent of its cytotoxic effects.[5] These

include:

Vascular Remodeling: Eribulin can remodel the tumor vasculature, leading to increased

tumor perfusion and a reduction in tumor hypoxia.[5] This may enhance the delivery and

efficacy of other chemotherapeutic agents.

Reversal of Epithelial-to-Mesenchymal Transition (EMT): Eribulin has been shown to reverse

EMT, a process by which epithelial cells acquire mesenchymal characteristics, which is

associated with increased migration, invasion, and metastasis.[5] By promoting a

mesenchymal-to-epithelial transition (MET), eribulin can reduce the metastatic potential of

cancer cells.
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Caption: Non-Mitotic Mechanisms of Eribulin.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an

anticancer compound like eribulin.
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Caption: Preclinical Evaluation Workflow for Anticancer Compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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